![molecular formula C11H17ClFN B3077764 N-(4-Fluorobenzyl)-2-butanamine hydrochloride CAS No. 1049678-16-1](/img/structure/B3077764.png)
N-(4-Fluorobenzyl)-2-butanamine hydrochloride
Overview
Description
“N-(4-Fluorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the linear formula C11 H16 F N . Cl H . It has a molecular weight of 217.71 . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for “N-(4-Fluorobenzyl)-2-butanamine hydrochloride” is 1S/C11H16FN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-(4-Fluorobenzyl)-2-butanamine hydrochloride” is a solid substance . It is stored at room temperature . The compound has a molecular weight of 217.71 .Scientific Research Applications
- Matrix Metalloproteinase Inhibition: It inhibits matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.
Disclaimer
For more details, you can explore the product information here. Additionally, if you’re interested in the synthesis methods or want to explore its NMR spectra, you can refer to Sigma-Aldrich and Thermo Fisher’s application note .
Safety and Hazards
The safety data sheet for a similar compound, “1-Ethynyl-4-fluorobenzene”, indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]butan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKWVKAZNKWNJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-2-butanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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